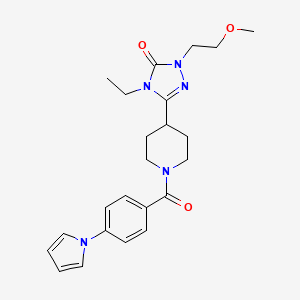
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a combination of pyrrole, benzoyl, piperidine, and triazole moieties
Preparation Methods
The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis.
Piperidine ring formation: This step involves the cyclization of appropriate precursors.
Triazole ring synthesis: The triazole ring can be formed via a cycloaddition reaction involving azides and alkynes.
Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one include:
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid.
Benzoyl derivatives: Compounds like benzoyl peroxide.
Piperidine derivatives: Examples include piperidine-4-carboxylic acid.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thiol.
The uniqueness of this compound lies in its combination of these diverse functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-ethyl-2-(2-methoxyethyl)-5-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-3-27-21(24-28(23(27)30)16-17-31-2)18-10-14-26(15-11-18)22(29)19-6-8-20(9-7-19)25-12-4-5-13-25/h4-9,12-13,18H,3,10-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPUMEVWBZCEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2621833.png)
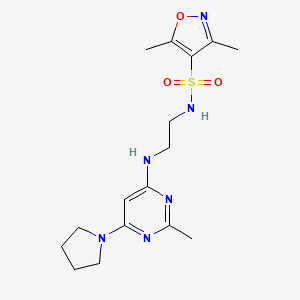

![2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2621836.png)
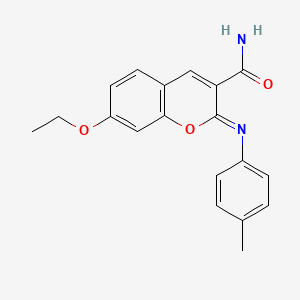
![N-[[5-(Trifluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2621842.png)
![1H-Pyrazol-5-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2621843.png)
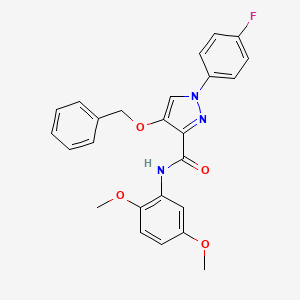

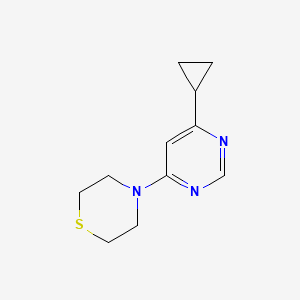
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)

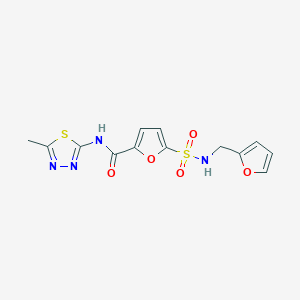
![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)
